molecular formula C15H12BrNO B14722758 n-(7-Bromo-9h-fluoren-2-yl)acetamide CAS No. 6966-95-6

n-(7-Bromo-9h-fluoren-2-yl)acetamide

Cat. No.: B14722758
CAS No.: 6966-95-6
M. Wt: 302.16 g/mol
InChI Key: HMSQUDWDDFBFIN-UHFFFAOYSA-N
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Description

N-(7-Bromo-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H12BrNO. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 7th position and an acetamide group at the 2nd position of the fluorene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromo-9H-fluoren-2-yl)acetamide typically involves the bromination of fluorene followed by acetamidation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(7-Bromo-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted fluorenes.

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenylamines.

Scientific Research Applications

N-(7-Bromo-9H-fluoren-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Bromo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

6966-95-6

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

N-(7-bromo-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12BrNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

HMSQUDWDDFBFIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Origin of Product

United States

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